molecular formula C18H21ClO3S B5187763 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5187763
M. Wt: 352.9 g/mol
InChI Key: FNNSFNZBFQMLGT-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfanyl group, and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Ether Linkage Formation: The intermediate is then reacted with ethylene glycol or its derivatives under basic conditions to form the ether linkages.

    Final Coupling: The final step involves the coupling of the intermediate with 2-methoxy-4-methylbenzene under suitable conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced under specific conditions.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products.

    Substitution: Ether derivatives with different substituents.

Scientific Research Applications

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl and ether linkages may facilitate binding through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]benzene: Lacks the methoxy and methyl groups, which may affect its reactivity and binding properties.

    1-[2-[2-(4-Chlorophenyl)thioethoxy]ethoxy]-2-methylbenzene: Similar structure but with a thioether linkage instead of a sulfanyl group.

    1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-4-methylbenzene: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

Uniqueness

1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3S/c1-14-3-8-17(18(13-14)20-2)22-10-9-21-11-12-23-16-6-4-15(19)5-7-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNSFNZBFQMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCSC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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